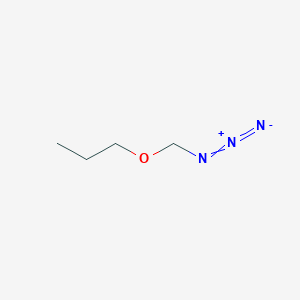

1-(Azidomethoxy)propane

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H9N3O |

|---|---|

Molecular Weight |

115.13 g/mol |

IUPAC Name |

1-(azidomethoxy)propane |

InChI |

InChI=1S/C4H9N3O/c1-2-3-8-4-6-7-5/h2-4H2,1H3 |

InChI Key |

AUGXIASOOURECO-UHFFFAOYSA-N |

Canonical SMILES |

CCCOCN=[N+]=[N-] |

Origin of Product |

United States |

Contextualization Within Azido Ether Chemistry

Azido (B1232118) ethers are organic compounds characterized by the presence of both an azide (B81097) (-N₃) group and an ether (-O-) linkage. This class of compounds is of significant interest due to the energetic nature of the azide group and the synthetic versatility it imparts. The synthesis of azido ethers typically involves the nucleophilic substitution of a haloalkane or a related substrate with an azide salt, often in a polar aprotic solvent like DMSO or DMF. For instance, the preparation of various azido ethers has been achieved through the reaction of corresponding chlorides or bromides with sodium azide.

Significance of the Azidomethoxy Moiety in Advanced Organic Synthesis

The azidomethoxy moiety (-OCH₂N₃) introduces a synthetically valuable functional group that can participate in a variety of chemical transformations. The azide (B81097) group is well-known for its role in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. This reaction is highly efficient and has found widespread use in bioconjugation, materials science, and drug discovery. nih.gov The azide can also be reduced to a primary amine, providing a pathway to more complex nitrogen-containing molecules.

While direct examples involving 1-(azidomethoxy)propane are not available, the reactivity of the azido (B1232118) group is a general feature. For instance, various organic azides are used as cross-linkers in polymers and as precursors for the synthesis of nitrogen-containing heterocycles. nih.gov The synthesis of molecules containing the azidomethyl ether group often proceeds from a corresponding halomethyl ether.

Advanced Spectroscopic Analysis and Structural Elucidation Research for Azidomethoxy Compounds

Application of Advanced Nuclear Magnetic Resonance (NMR) Techniques for Conformational and Dynamic Studies

Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are employed for more detailed conformational analysis.

COSY experiments establish proton-proton coupling networks, confirming the connectivity of the propyl chain.

NOESY experiments identify protons that are close in space, providing crucial information about the preferred rotational conformations (rotamers) around the C-O and O-C single bonds. ipb.pt

Furthermore, temperature-dependent NMR studies can be used to investigate the dynamic behavior of the molecule. nih.gov By measuring spectra at different temperatures, it is possible to observe changes in peak shape or chemical shift, which can indicate the coalescence of signals from rapidly interconverting conformers. nih.gov This allows for the calculation of the energy barriers to bond rotation, providing a quantitative measure of the molecule's flexibility. nih.gov For 1-(Azidomethoxy)propane, this would apply to the rotation around the C-O-CH₂ and O-CH₂-N₃ bonds.

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | ||

|---|---|---|---|

| Assignment | Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) |

| CH₃-CH₂-CH₂- | ~0.9 | CH₃-CH₂-CH₂- | ~11 |

| CH₃-CH₂-CH₂- | ~1.6 | CH₃-CH₂-CH₂- | ~23 |

| -CH₂-O-CH₂-N₃ | ~3.5 | -CH₂-O-CH₂-N₃ | ~70 |

| -O-CH₂-N₃ | ~4.8 | -O-CH₂-N₃ | ~85 |

Vibrational Spectroscopy (FT-IR, Raman) for Investigating Bonding Characteristics and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing direct information about its functional groups and bonding characteristics. ksu.edu.sa These two techniques are complementary; IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. ksu.edu.saspectroscopyonline.com

For 1-(Azidomethoxy)propane, the azide (B81097) group has highly characteristic vibrational modes that are easily identified.

Asymmetric Azide Stretch (νas): This is a very strong and sharp absorption in the IR spectrum, typically appearing around 2100 cm⁻¹. optica.orgmdpi.com This band is a definitive diagnostic marker for the presence of the azide functional group.

Symmetric Azide Stretch (νs): This vibration is weaker in the IR spectrum but may be stronger in the Raman spectrum, usually found in the 1330-1250 cm⁻¹ region. optica.orgresearchgate.net

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical IR Intensity |

|---|---|---|---|

| C-H Stretch | Alkyl (CH₃, CH₂) | 2960-2850 | Strong |

| Asymmetric Stretch | Azide (-N₃) | ~2100 | Very Strong, Sharp |

| Symmetric Stretch | Azide (-N₃) | 1330-1250 | Weak to Medium |

| C-O-C Asymmetric Stretch | Ether | 1150-1085 | Strong |

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula. alevelchemistry.co.uk In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, causing it to ionize and often fragment into smaller, charged pieces. chemguide.co.uk The resulting fragmentation pattern is a unique fingerprint of the molecule's structure.

For alkyl azides, a characteristic fragmentation pathway is the loss of a molecule of nitrogen (N₂), which is a stable neutral fragment. aip.orgresearchgate.net The fragmentation of 1-(Azidomethoxy)propane would likely proceed through several key steps:

Ionization to form the molecular ion [CH₃CH₂CH₂OCH₂N₃]⁺•.

Loss of N₂ to form the [CH₃CH₂CH₂OCH₂]⁺ ion.

Further fragmentation of the propyl chain or cleavage at the ether linkage.

High-resolution mass spectrometry (HRMS) can measure m/z values to several decimal places, which allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments. alevelchemistry.co.uknih.gov Tandem mass spectrometry (MS/MS) involves selecting a specific fragment ion and subjecting it to further fragmentation, which provides detailed information about the ion's structure and helps to piece together the fragmentation pathways.

| Proposed Fragment Ion | Formula | Nominal m/z | Origin |

|---|---|---|---|

| Molecular Ion | [C₄H₉N₃O]⁺• | 115 | Parent Molecule |

| Loss of Nitrogen | [C₄H₉O]⁺ | 87 | [M - N₂]⁺ |

| Propoxy Ion | [CH₃CH₂CH₂O]⁺ | 59 | Cleavage of O-CH₂ bond |

| Propyl Ion | [CH₃CH₂CH₂]⁺ | 43 | Cleavage of C-O bond |

| Ethyl Ion | [CH₃CH₂]⁺ | 29 | Fragmentation of propyl group |

Computational Prediction and Validation of Spectroscopic Data

Computational chemistry provides a theoretical framework to complement experimental results. birmingham.ac.uk Using methods such as Density Functional Theory (DFT), researchers can build an in silico model of 1-(Azidomethoxy)propane to predict its lowest energy conformation and various molecular properties. arxiv.org

These computational models are invaluable for validating and interpreting spectroscopic data:

NMR Spectra: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated and compared to experimental values to confirm structural assignments. esisresearch.org

Vibrational Spectra: The vibrational frequencies and intensities for both IR and Raman spectra can be calculated for a given geometry. arxiv.org This allows for the precise assignment of experimental peaks to specific molecular motions and helps to resolve ambiguities, especially in complex regions of the spectrum.

Conformational Analysis: The relative energies of different rotamers can be calculated, providing insight into the conformational preferences that might be observed in solution-phase NMR experiments. nih.gov

The synergy between computational prediction and experimental measurement is a powerful approach for achieving a comprehensive structural and dynamic understanding of a molecule. researchgate.net

X-ray Crystallography Studies of Related Azidomethoxy Derivatives for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. anton-paar.comwikipedia.org The technique involves diffracting X-rays off a single crystal of a compound. The resulting diffraction pattern allows for the calculation of the electron density distribution within the crystal, revealing the exact positions of each atom. anton-paar.com

While obtaining a single crystal of a non-viscous liquid like 1-(Azidomethoxy)propane can be challenging, the analysis of a related solid derivative would provide invaluable benchmark data. An X-ray crystal structure would yield precise measurements of:

Bond Lengths: e.g., N-N, N-C, C-O, and C-C distances.

Bond Angles: e.g., the C-O-C angle of the ether linkage and the C-N-N angle of the azide.

Torsion Angles: Describing the conformation of the molecule as it is packed within the crystal lattice.

Intermolecular Interactions: Identifying any significant hydrogen bonds or van der Waals forces that stabilize the crystal structure.

This solid-state data provides an essential reference point for validating the geometries predicted by computational methods and for interpreting the conformationally averaged data obtained from solution-state techniques like NMR. nih.gov

Theoretical and Computational Chemistry Studies of 1 Azidomethoxy Propane

Quantum Chemical Investigations of Electronic Structure and Bonding Characteristics

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. For 1-(azidomethoxy)propane, these investigations would reveal the distribution of electrons, the nature of its chemical bonds, and its intrinsic stability.

Detailed Research Findings: The primary goal of a quantum chemical study on 1-(azidomethoxy)propane would be to determine its optimized molecular geometry. Using methods like Density Functional Theory (DFT), researchers can predict bond lengths, bond angles, and dihedral angles. For the azide (B81097) group (-N₃), calculations would likely show a nearly linear N-N-N arrangement, though with slight asymmetry. mdpi.com The C-O-C ether linkage would exhibit a bent geometry typical for such functional groups.

A key aspect of the electronic structure is the charge distribution. Hirshfeld charge analysis or other population analysis methods can be used to calculate the partial charges on each atom. mdpi.com In organic azides, the terminal nitrogen atoms of the azide group typically bear a negative charge, while the central nitrogen is positively charged. scispace.comresearchgate.net The oxygen atom in the methoxy (B1213986) group would be another site of significant negative charge. This charge distribution is crucial for understanding the molecule's electrostatic potential and its interactions with other molecules.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is also critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. For organic azides, the HOMO is often localized on the azide group, indicating this is a likely site for electrophilic attack.

Illustrative Calculated Properties for a Model Azide (Methyl Azide, CH₃N₃) To illustrate the type of data obtained, the table below shows calculated properties for the simpler methyl azide molecule. These values provide a reasonable approximation of what might be expected for the local azide and methoxy environments in 1-(azidomethoxy)propane.

| Property | Calculated Value (for CH₃N₃) | Method/Basis Set |

| N-N Bond Length (N₁-N₂) | ~1.24 Å | B3LYP/6-311G |

| N-N Bond Length (N₂-N₃) | ~1.13 Å | B3LYP/6-311G |

| C-N Bond Length | ~1.47 Å | B3LYP/6-311G |

| ∠N-N-N Bond Angle | ~173.2° | B3LYP/6-311G |

| Hirshfeld Charge on N₁ | -0.25 e | LB94/et-pVQZ |

| Hirshfeld Charge on N₂ | +0.29 e | LB94/et-pVQZ |

| Hirshfeld Charge on N₃ | -0.20 e | LB94/et-pVQZ |

| Data derived from studies on methyl azide and are for illustrative purposes. mdpi.com |

Density Functional Theory (DFT) Calculations for Reactivity Prediction and Reaction Mechanism Elucidation

DFT is a powerful tool for predicting how 1-(azidomethoxy)propane would behave in chemical reactions. By mapping out reaction pathways and calculating the energies of transition states and intermediates, DFT can provide detailed mechanistic insights. rsc.org

Detailed Research Findings: A primary application of DFT in this context would be to study the thermal decomposition of 1-(azidomethoxy)propane. Organic azides are known to be energetically rich and can decompose to form a nitrene and dinitrogen gas (N₂). DFT calculations could determine the activation energy for this process, providing a measure of the compound's thermal stability.

Reactivity indices derived from DFT, such as the Fukui function, can predict the most reactive sites in the molecule. For 1-(azidomethoxy)propane, these calculations would likely confirm the terminal nitrogen atoms of the azide as primary sites for electrophilic attack and the regions of high negative electrostatic potential (like the oxygen atom) as sites for nucleophilic interaction.

| Computational Task | Objective | Expected Outcome for 1-(Azidomethoxy)propane |

| Transition State Search for N₂ Elimination | To find the minimum energy pathway for thermal decomposition. | Determination of the activation energy for nitrene formation, a key parameter for assessing thermal stability. |

| Reaction Pathway Mapping for Cycloaddition | To elucidate the mechanism of the reaction with an alkyne. | An energy profile showing the relative energies of reactants, transition state, and triazole product. rsc.org |

| Calculation of Reactivity Indices (e.g., Fukui functions) | To identify the most electrophilic/nucleophilic sites within the molecule. | A map of reactivity across the molecule, highlighting the azide and ether functionalities. |

Molecular Dynamics Simulations for Probing Intermolecular Interactions and Solution-Phase Behavior

While quantum chemistry focuses on single molecules, molecular dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. nih.gov An MD simulation of 1-(azidomethoxy)propane would provide insights into its liquid-phase properties and its interactions with solvents. chemrxiv.org

Detailed Research Findings: To perform an MD simulation, a force field is required. A force field is a set of parameters that describes the potential energy of the system. For a novel molecule like 1-(azidomethoxy)propane, these parameters would need to be developed, often using DFT calculations to determine bond stretching, angle bending, and torsional parameters for the azidomethoxy group. nih.gov

Once a force field is established, a simulation box containing many 1-(azidomethoxy)propane molecules (and solvent molecules, if applicable) can be set up. The simulation would then solve Newton's equations of motion for every atom, generating a trajectory of the system over time.

Analysis of this trajectory can yield valuable information. For example, radial distribution functions (RDFs) can be calculated to understand the liquid structure. The RDF between the oxygen atoms of the ether linkage and hydrogen atoms of a protic solvent like water would reveal the extent and nature of hydrogen bonding. Similarly, simulations could explore how the flexible propyl chain influences the packing and bulk properties of the liquid. MD simulations are also used to predict bulk properties like density, viscosity, and diffusion coefficients. nih.gov

| Simulation Type | Information Gained | Relevance to 1-(Azidomethoxy)propane |

| Pure Liquid Simulation | Bulk density, heat of vaporization, self-diffusion coefficient, liquid structure. | Understanding the physical properties of the pure substance and the intermolecular forces that govern them. |

| Solvated Simulation (e.g., in Water) | Solvation free energy, hydrogen bond dynamics, structural organization of solvent. | Predicting its solubility and how it interacts with aqueous environments. chemrxiv.org |

| Simulation with a Surface (e.g., a metal) | Adsorption energy, orientation at the interface, barrier properties. | Assessing its potential use in surface modification or as a component in self-assembled monolayers. nih.gov |

Prediction of Spectroscopic Parameters via Advanced Computational Methods

Computational methods can predict various types of spectra, which are invaluable for identifying and characterizing a compound. These predictions can aid in the interpretation of experimental data or guide the search for a new, uncharacterized molecule.

Detailed Research Findings: Infrared (IR) spectroscopy is a standard technique for chemical identification. DFT calculations can predict the vibrational frequencies and intensities of 1-(azidomethoxy)propane. researchgate.net The most characteristic vibrations would be the asymmetric and symmetric stretches of the azide group, typically appearing in the 2100 cm⁻¹ region, and the C-O-C stretch of the ether group. Comparing the calculated spectrum to an experimental one can confirm the molecule's identity and structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful characterization tool. Computational methods can predict the chemical shifts (¹H and ¹³C) for each unique nucleus in 1-(azidomethoxy)propane. These calculations involve determining the magnetic shielding around each nucleus within the molecule's calculated electronic structure.

Furthermore, methods like Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). This would identify the wavelengths of light the molecule absorbs, which correspond to electronic transitions between orbitals. For organic azides, these transitions are often associated with the azide functional group.

Illustrative Predicted Spectroscopic Data The following table shows the kind of data a computational study would generate. The values for the azide group are based on typical ranges observed for small organic azides. scispace.comresearchgate.net

| Spectroscopic Technique | Predicted Parameter | Characteristic Feature for 1-(Azidomethoxy)propane |

| Infrared (IR) | Vibrational Frequency (cm⁻¹) | Strong asymmetric N₃ stretch (~2100-2150 cm⁻¹), C-O-C ether stretch (~1100 cm⁻¹). researchgate.net |

| ¹H NMR | Chemical Shift (ppm) | Distinct signals for the -O-CH₂-N₃, CH₃-CH₂-CH₂-O-, and other propyl protons, with shifts influenced by O and N₃. |

| ¹³C NMR | Chemical Shift (ppm) | Unique chemical shifts for each carbon atom, with the carbon attached to the azide (C-N₃) being particularly distinct. |

| UV-Vis | Maximum Absorption Wavelength (λ_max) | Electronic transitions associated with the azide group, likely in the UV region. |

Energy Landscape and Conformational Analysis using Computational Approaches

The flexibility of the propoxy group and the rotation around the O-CH₂ bond mean that 1-(azidomethoxy)propane can exist in multiple three-dimensional shapes, or conformations. libretexts.org Conformational analysis aims to find the most stable of these arrangements and the energy barriers between them. nobelprize.org

Detailed Research Findings: Computational chemists would investigate the molecule's potential energy surface by systematically rotating its flexible dihedral angles. The key dihedral angles to study in 1-(azidomethoxy)propane would be the C-C-C-O, C-C-O-C, and C-O-C-N angles. For each rotation, the energy of the molecule is calculated, resulting in a potential energy profile. maricopa.edu

The minima on this profile correspond to stable conformers (e.g., anti or gauche arrangements), while the maxima represent the energy barriers for converting between them. maricopa.edulibretexts.org The most stable conformer is the one with the lowest energy, which is generally the one that minimizes steric hindrance between bulky groups. For 1-(azidomethoxy)propane, this would likely be a staggered conformation where the propyl chain and the azide group are positioned as far from each other as possible.

| Dihedral Angle Scanned | Type of Interaction Probed | Expected Outcome |

| C-C-O-C | Steric interactions between the propyl and methoxy groups. | Identification of the lowest energy conformer (likely an anti-periplanar arrangement) and the rotational energy barrier. maricopa.edu |

| C-O-C-N | Interaction between the propoxy group and the azide group. | Determination of the preferred orientation of the azide group relative to the rest of the molecule. |

| C-C-C-C (in propyl) | Standard alkane conformational preferences. | A potential energy diagram showing the relative stability of gauche and anti conformations for the propyl chain, similar to that of butane. maricopa.edu |

Strategic Applications of 1 Azidomethoxy Propane in Targeted Synthesis

Role as a Precursor in Diverse Heterocyclic Synthesis, e.g., Triazole-Based Scaffolds

1-(Azidomethoxy)propane serves as a key building block in the synthesis of a variety of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. These compounds are of significant interest in medicinal chemistry due to their presence in many biologically active molecules. beilstein-journals.orgmsu.edu The azido (B1232118) group in 1-(azidomethoxy)propane is particularly useful for constructing nitrogen-containing heterocycles.

A prominent application of 1-(azidomethoxy)propane is in the synthesis of 1,2,3-triazoles. researchgate.netnih.gov This is often achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry" reaction. researchgate.net In this reaction, the azide (B81097) functionality of 1-(azidomethoxy)propane reacts with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov This method is highly efficient and regioselective, making it a preferred route for creating complex molecules containing the triazole core. researchgate.net The resulting triazole-based scaffolds can serve as a linker between two different molecular entities or be incorporated into larger polyheterocyclic systems. researchgate.net The versatility of this reaction allows for the synthesis of a wide array of triazole derivatives with potential applications in various fields, including the development of new pharmaceuticals. researchgate.netresearchgate.net

For instance, novel 1,2,3-triazole-containing nitrones have been synthesized and studied for their antioxidant properties. nih.gov Additionally, the synthesis of 1,4-disubstituted 1,2,3-triazoles containing isoxazole (B147169) and thymidine (B127349) structures has been achieved with high yields using ultrasonic assistance. nih.gov

Engineering of Functional Materials and Polymers through "Click" Chemistry Derivatives

The "click" chemistry approach, particularly the CuAAC reaction involving derivatives of 1-(azidomethoxy)propane, is a powerful tool for engineering functional materials and polymers. This strategy allows for the precise and efficient covalent linking of molecular components, leading to materials with tailored properties.

The formation of the stable triazole linkage is central to this application. researchgate.net By reacting 1-(azidomethoxy)propane or its derivatives with alkyne-functionalized molecules, researchers can construct polymers and materials with specific functionalities. For example, this methodology can be used to create polymers with side chains containing triazole rings, which can influence the material's thermal stability, solubility, and ability to coordinate with metal ions.

The versatility of click chemistry enables the incorporation of a wide range of functional groups into the final material. This opens up possibilities for creating materials for diverse applications, such as drug delivery systems, sensors, and advanced coatings. The reliability and high yield of the click reaction make it an attractive method for the synthesis of well-defined and complex macromolecular architectures.

Utilization as an Advanced Building Block in Complex Molecular Architectures

1-(Azidomethoxy)propane is considered a valuable building block in the construction of complex molecular architectures. wikipedia.orgsigmaaldrich.comfluorochem.co.uk A building block in chemistry is a molecular fragment or a real chemical compound with reactive functional groups that can be used for the bottom-up assembly of more intricate structures. wikipedia.org The presence of the reactive azide group makes 1-(azidomethoxy)propane a key component in the modular synthesis of complex molecules. wikipedia.org

This modular approach allows chemists to assemble complex three-dimensional molecules in a more straightforward and accessible manner. illinois.edu By using pre-functionalized building blocks like 1-(azidomethoxy)propane, the synthesis of complex targets can be simplified, and different derivatives of a molecule can be easily prepared to explore their structure-activity relationships. illinois.edu This strategy is particularly advantageous in medicinal chemistry for the discovery of new drug candidates. wikipedia.org The ability to systematically modify parts of a molecule by swapping out different building blocks accelerates the process of optimizing molecular properties. illinois.edu

Exploration in Polymer Chemistry for the Synthesis of Functionalized Macromolecules

In the realm of polymer chemistry, 1-(azidomethoxy)propane and its derivatives are explored for the synthesis of functionalized macromolecules. The azide group provides a reactive handle for post-polymerization modification, allowing for the introduction of various functionalities along the polymer chain. This is often accomplished through click chemistry, where the azide-functionalized polymer is reacted with alkyne-containing molecules.

This approach has been utilized in the development of polymers of intrinsic microporosity (PIMs), which are promising materials for gas separation membranes. nih.gov For example, PIM-1 polymers can be chemically modified to introduce amidoxime (B1450833) groups, which can then be used for further functionalization. nih.gov The ability to tailor the chemical and physical properties of polymers through such modifications is crucial for creating materials with specific performance characteristics for applications like separating propylene (B89431) from propane (B168953). rsc.orgmdpi.com

The use of azide-containing building blocks in polymerization reactions or as modifying agents for existing polymers provides a powerful platform for creating a diverse range of functional macromolecules with applications in materials science and beyond.

Design of Linkers for Chemical Conjugation and Supramolecular Assembly Methodologies

The structural features of 1-(Azidomethoxy)propane make it suitable for the design of linkers used in chemical conjugation and supramolecular assembly. The propoxy group provides a flexible spacer, while the azidomethoxy group offers a reactive site for attachment.

In chemical conjugation, these linkers can be used to connect different molecules, such as a drug and a targeting moiety, to create a conjugate with combined properties. The triazole ring formed via a click reaction with an alkyne provides a stable and robust connection.

In supramolecular chemistry, which involves the study of non-covalent interactions, molecules derived from 1-(azidomethoxy)propane can participate in the formation of larger, organized structures. beilstein-journals.orgnih.govnih.govsioc-journal.cn These assemblies are held together by forces such as hydrogen bonding, electrostatic interactions, and π-π stacking. beilstein-journals.org The ability to design molecules that can self-assemble into well-defined architectures is crucial for the development of new functional materials, sensors, and drug delivery systems. beilstein-journals.orgsioc-journal.cn The modular nature of building blocks derived from 1-(azidomethoxy)propane allows for the systematic variation of their structure to control the properties of the resulting supramolecular assemblies. nih.gov

Derivatization Strategies for Analytical and Synthetic Enhancement

Development of Derivatization Methods for Advanced Analytical Detection in Chromatography (e.g., HPLC-FLD, GC-MS)

Due to its lack of a strong chromophore or fluorophore, 1-(azidomethoxy)propane is not readily detectable by common HPLC detectors like UV-Vis or fluorescence detectors (FLD). Similarly, its volatility and polarity may not be ideal for direct GC-MS analysis. jfda-online.comsigmaaldrich.comscienceopen.com Derivatization is therefore a crucial step to enable sensitive and reliable quantification of this compound in various matrices.

For High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD):

A common strategy involves pre-column derivatization to attach a fluorescent tag to the molecule. The azide (B81097) group in 1-(azidomethoxy)propane can be reduced to a primary amine, 1-(aminomethoxy)propane, which is then reacted with a fluorogenic reagent.

Reduction of Azide: The Staudinger reaction, using a phosphine (B1218219) reagent like triphenylphosphine (B44618), provides a mild and efficient method to convert the azide to an amine without requiring harsh conditions that might degrade the rest of the molecule. researchgate.net

Derivatization of the Resulting Amine: The newly formed primary amine can be derivatized with various reagents to introduce a highly fluorescent moiety, significantly enhancing detection sensitivity in HPLC-FLD. scienceopen.comlodz.plmdpi.com Common derivatizing agents include:

Dansyl Chloride: Reacts with primary amines to form highly fluorescent sulfonamide derivatives.

o-Phthaldialdehyde (OPA): In the presence of a thiol (e.g., β-mercaptoethanol), OPA reacts with primary amines to yield intensely fluorescent isoindole derivatives. lodz.pl

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Forms stable and fluorescent carbamate (B1207046) derivatives with primary amines. scienceopen.com

The choice of derivatization reagent can be optimized based on the desired sensitivity, stability of the derivative, and the chromatographic conditions. For instance, post-column derivatization is an alternative where the analyte is first separated by HPLC and then mixed with the derivatizing reagent before entering the fluorescence detector. lcms.cz

Interactive Data Table: HPLC-FLD Derivatization Reagents for 1-(aminomethoxy)propane

| Derivatizing Reagent | Resulting Derivative | Excitation λ (nm) | Emission λ (nm) | Key Advantages |

| Dansyl Chloride | Dansyl-aminomethoxy-propane | ~340 | ~520 | High fluorescence, stable derivatives |

| OPA/β-mercaptoethanol | Isoindole derivative | ~340 | ~450 | Rapid reaction, high sensitivity |

| FMOC-Cl | FMOC-aminomethoxy-propane | ~260 | ~315 | Stable derivatives, good for automated systems |

For Gas Chromatography-Mass Spectrometry (GC-MS):

For GC-MS analysis, derivatization aims to increase the volatility and thermal stability of the analyte, as well as to produce characteristic mass fragmentation patterns for confident identification. jfda-online.comsigmaaldrich.comresearchgate.net The primary amine, 1-(aminomethoxy)propane, obtained from the reduction of 1-(azidomethoxy)propane, can be derivatized using several common techniques:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace active hydrogens on the amine group with a silyl (B83357) group (e.g., trimethylsilyl (B98337) or TBDMS). sigmaaldrich.comresearch-solution.com This decreases the polarity and increases the volatility of the molecule, leading to improved peak shape and sensitivity in GC.

Acylation: The amine can be acylated using reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). The resulting fluoroacyl derivatives are highly volatile and electron-capturing, which can enhance sensitivity if an electron capture detector (ECD) is used, and provide distinct mass spectra in MS. jfda-online.com

Alkylation: While less common for primary amines, alkylation can be used to modify the amine group. research-solution.com

Interactive Data Table: GC-MS Derivatization Approaches for 1-(aminomethoxy)propane

| Derivatization Technique | Reagent Example | Derivative Type | Purpose |

| Silylation | MTBSTFA | TBDMS-amine | Increase volatility, improve thermal stability, characteristic fragmentation |

| Acylation | TFAA | Trifluoroacetyl-amine | Increase volatility, enhance detectability (ECD), specific mass shifts |

| Alkylation | Alkyl Halide | N-alkylated amine | Modify polarity and volatility |

Introduction of Reporter Tags via Derivatization for Spectroscopic Probes and Imaging

The azide group of 1-(azidomethoxy)propane is a bioorthogonal handle, meaning it can react selectively in complex biological environments without interfering with native biochemical processes. nih.gov This property is exploited to attach various reporter tags for spectroscopic and imaging applications through highly efficient and specific "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov

By reacting 1-(azidomethoxy)propane with an alkyne-functionalized reporter molecule, a stable triazole linkage is formed, covalently attaching the reporter to the propane (B168953) backbone. This strategy allows for the introduction of a wide array of tags:

Fluorophores: Alkyne-modified fluorescent dyes (e.g., derivatives of coumarin, rhodamine, or fluorescein) can be "clicked" onto 1-(azidomethoxy)propane. nih.govbeilstein-journals.org The resulting fluorescently labeled molecule can be used as a probe to visualize the localization and dynamics of systems where it is incorporated.

Biotin (B1667282): An alkyne-functionalized biotin tag can be attached, enabling subsequent detection or purification using streptavidin-based affinity methods. This is a common strategy in activity-based protein profiling (ABPP). mdpi.com

Mass Tags: Isotopically labeled or halogenated alkyne tags can be introduced. beilstein-journals.org These tags produce unique isotopic patterns in mass spectrometry, facilitating the identification and quantification of labeled species in complex mixtures. For instance, a bromine-containing tag creates a characteristic M, M+2 isotopic signature. beilstein-journals.org

NMR-active Tags: The azide itself can be isotopically labeled with ¹⁵N. The (¹⁵N)₃-azide group has been shown to be a promising tag for hyperpolarized NMR and MRI due to its long polarization lifetime, offering a sensitive detection method for imaging. rsc.orgrsc.org

Interactive Data Table: Reporter Tags for 1-(Azidomethoxy)propane via Click Chemistry

| Reporter Tag Type | Example Alkyne-Reporter | Application | Detection Method |

| Fluorophore | Alkyne-Coumarin | Fluorescence Imaging, In-gel visualization | Fluorescence Microscopy, Gel Electrophoresis |

| Affinity Tag | Alkyne-Biotin | Protein enrichment, Pull-down assays | Western Blot, Mass Spectrometry |

| Mass Tag | Alkyne-Bromophenyl | Metabolite/Protein identification | LC-MS |

| NMR Probe | (¹⁵N)₃-Azide (intrinsic) | Hyperpolarized MRI/NMR | NMR Spectroscopy, MRI |

Chemo- and Regioselective Derivatization for the Creation of Multifunctional Architectures

The azide group in 1-(azidomethoxy)propane is a key functional handle for the construction of complex, multifunctional molecules through chemo- and regioselective reactions. unimelb.edu.au Chemoselectivity refers to the preferential reaction of one functional group in the presence of others, while regioselectivity refers to the control of the orientation of the reaction.

The CuAAC reaction is a prime example of a highly chemo- and regioselective transformation. mdpi.com It selectively reacts azides with terminal alkynes, leaving other functional groups such as alcohols, carboxylic acids, and amines untouched. royalsocietypublishing.orguu.nl This allows for the precise and predictable assembly of molecular architectures.

For instance, 1-(azidomethoxy)propane can be used as a building block in the synthesis of dendrimers or other polymers. unimelb.edu.aunih.gov A core molecule containing multiple alkyne groups can be reacted with an excess of 1-(azidomethoxy)propane to create a dendrimer with a periphery of propoxy groups.

Furthermore, the sequential and orthogonal nature of click chemistry allows for the creation of heterobifunctional or multifunctional structures. nih.gov A molecule containing both an azide and another functional group (e.g., a protected alkyne or a different reactive handle) can be derivatized in a stepwise manner. For example, a difunctional scaffold could first react with 1-(azidomethoxy)propane via its alkyne group. The second functional group on the scaffold could then be used for a subsequent, different chemical transformation, leading to a multifunctional molecule with precisely controlled architecture.

This strategy is fundamental in drug delivery, materials science, and chemical biology for creating molecules with tailored properties, such as combining a targeting moiety, a therapeutic agent, and an imaging reporter in a single molecular entity. mdpi.comnih.gov The reliability and specificity of the azide-alkyne cycloaddition make 1-(azidomethoxy)propane a valuable component in these synthetic strategies. unimelb.edu.au

Future Research Directions and Emerging Challenges in Azidomethoxy Chemistry

Development of More Atom-Economical and Stereocontrolled Synthesis Routes

The development of efficient and selective methods for the synthesis of 1-(azidomethoxy)propane and related α-azido ethers is a primary area for future research. Current methods often rely on nucleophilic substitution reactions, which may lack atom economy and stereocontrol.

Future efforts are expected to focus on catalytic and stereoselective approaches. For instance, the direct addition of an N-azidoacetyl thiazolidinethione to dialkyl acetals, catalyzed by a nickel(II) complex, has shown promise for the highly stereocontrolled synthesis of anti-β-alkoxy-α-azido carboxylic derivatives. colab.ws Adapting such methodologies to simpler substrates like 1-(azidomethoxy)propane would be a significant advancement. Another avenue of exploration is the iron-catalyzed alkylazidation of alkenes, which has been used to produce α-azido α-amino esters and could potentially be adapted for the synthesis of azidomethoxy compounds. researchgate.net

A key challenge is the development of methods that are both atom-economical and stereoselective. Many current routes to chiral azides can suffer from partial epimerization of the α-stereogenic center. uni-saarland.de Overcoming this requires careful selection of solvents and reaction conditions. For example, the use of DMF as a solvent has been shown to improve diastereoselectivity in the nucleophilic displacement of α-chloro boronic esters with sodium azide (B81097). uni-saarland.de

| Synthetic Approach | Potential for 1-(Azidomethoxy)propane | Key Advantages |

| Nickel-catalyzed addition to acetals colab.ws | High | High stereocontrol |

| Iron-catalyzed alkylazidation of alkenes researchgate.net | Moderate | Good functional group tolerance |

| Matteson homologation of boronic esters uni-saarland.de | Moderate | Iterative elongation possible |

| Nucleophilic substitution of α-halo ethers | High | Direct, but can lack stereocontrol |

Exploration of Unprecedented Reactivity Patterns and Novel Transformations

The azide group in 1-(azidomethoxy)propane is a versatile functional handle, capable of undergoing a variety of transformations. While reactions like the Staudinger reduction and azide-alkyne cycloadditions ("click chemistry") are well-established, there is significant potential for discovering novel reactivity patterns. nih.govthieme-connect.com

The adjacent methoxy (B1213986) group in α-azido ethers can influence the reactivity of the azide. For example, the thermolysis and photolysis of α-azido ethers can lead to the formation of imines and other nitrogen-containing compounds through pathways that are distinct from simple alkyl azides. acs.org Future research will likely focus on harnessing these unique reactivities for the synthesis of complex molecules.

One area of interest is the intramolecular reactions of azidoalkyl enol ethers, which can lead to the formation of cyclic imines and complex bi- and tricyclic lactams. acs.org While not a direct reaction of 1-(azidomethoxy)propane, these studies on related systems highlight the potential for complex cascade reactions initiated by the azide group. The development of new catalytic systems could also unlock unprecedented transformations. For instance, the photochemical reactivity of azido-heterocycles has been shown to lead to aziridination of enol ethers, a reaction that could potentially be adapted for azidomethoxy compounds. researchgate.net

| Reaction Type | Potential Products from 1-(Azidomethoxy)propane | Research Focus |

| Staudinger Reaction nih.gov | 1-(Aminomethoxy)propane | Development of traceless variants |

| Azide-Alkyne Cycloaddition researchgate.net | Triazole derivatives | Green catalysts, regioselectivity |

| Thermolysis/Photolysis acs.org | Imines, nitriles | Understanding fragmentation pathways |

| Intramolecular Reactions acs.org | N/A (requires tethered functionality) | Design of new cascade reactions |

Integration into Advanced Material Science Architectures with Tunable Properties

The azidomethoxy group is a valuable moiety for the functionalization of polymers and other materials. The ability of the azide to participate in click chemistry allows for the efficient and specific covalent attachment of these molecules to surfaces and polymer backbones.

A significant application lies in the synthesis of polyethers with azidomethyl side chains. These polymers can be cross-linked by heating, a property that is enhanced in α-azido ethers, which can be cross-linked at lower temperatures than typical aliphatic azides. google.com This allows for the creation of polymer networks with tailored mechanical and thermal properties. Future research will likely explore the use of 1-(azidomethoxy)propane and similar small molecules as monomers or cross-linking agents in the development of advanced materials for applications such as drug delivery systems and smart materials.

The self-clickable nature of molecules containing both an azide and an alkyne, such as 2-azidomethyl-5-ethynylfuran, demonstrates the potential for creating novel bio-based oligomeric materials. researchgate.net While 1-(azidomethoxy)propane itself is not self-clickable, it can be used in conjunction with alkyne-functionalized monomers to create a wide range of polymers. The challenge lies in controlling the polymerization process to achieve materials with desired properties, such as specific molecular weights and architectures.

Advanced Computational Design and Predictive Modeling for Azidomethoxy Chemistry

Computational chemistry is poised to play a crucial role in advancing the field of azidomethoxy chemistry. Predictive models can be used to understand and forecast the reactivity, stability, and other properties of these compounds, thereby guiding experimental efforts.

Density Functional Theory (DFT) can be used to calculate the transition-state energies for reactions such as azide-alkyne cycloadditions, helping to predict regioselectivity and reaction kinetics. Molecular dynamics simulations can be employed to understand the influence of solvents on reaction pathways. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the electronic parameters of the azide group with reaction rates.

Recent work has focused on using machine learning and data mining techniques to predict chemical reactivity. For instance, recurrent neural networks have been used to predict the feasibility of copper(I)-catalyzed alkyne-azide cycloaddition reactions. acs.org Statistical modeling has also been employed to predict the decomposition temperature and impact sensitivity of organic azides, which is crucial for the safe handling of these energetic compounds. nih.gov Applying these computational tools to 1-(azidomethoxy)propane and its derivatives will enable a more rational design of experiments and a deeper understanding of their chemical behavior. A significant challenge is the development of accurate and generalizable models that can handle the diverse reactivity of azides.

| Computational Method | Application to Azidomethoxy Chemistry | Key Insights |

| Density Functional Theory (DFT) | Reaction mechanisms and kinetics | Transition state energies, regioselectivity |

| Molecular Dynamics (MD) | Solvent effects | Understanding reaction environments |

| QSAR Models | Predicting reactivity | Correlation of structure with reaction rates |

| Machine Learning acs.org | Predicting reaction outcomes | Feasibility of reactions, product prediction |

| Statistical Modeling nih.gov | Safety assessment | Decomposition temperature, impact sensitivity |

Overcoming Current Synthetic and Methodological Limitations in the Field

Despite the potential of azidomethoxy compounds, several synthetic and methodological limitations need to be addressed. A primary concern is the safe handling of small, potentially explosive organic azides. at.uaucsb.edu Developing safer synthetic procedures and handling protocols is paramount. This includes exploring greener synthesis routes that minimize the use of hazardous reagents and solvents.

Purification of small organic azides can also be challenging, as techniques like distillation are often not feasible due to their thermal instability. ucsb.edu The development of efficient and safe purification methods, such as chromatography on a small scale, is crucial.

Another limitation is the often-stepwise nature of current synthetic routes, which can be inefficient. The development of one-pot or tandem reactions that can build molecular complexity quickly would be a significant advancement. andrews.edu Furthermore, the synthesis of monofunctional small organic azides like 1-(azidomethoxy)propane can be difficult to control, and side reactions are common. nih.govrroij.com Overcoming these challenges will require the development of more selective and robust synthetic methodologies.

Finally, the translation of promising research findings into practical applications is a major hurdle. This requires collaboration between synthetic chemists, materials scientists, and computational chemists to design and create new molecules and materials with desired functions.

Q & A

Q. Advanced

- ¹H/¹³C NMR : Confirm methoxy and azide integration (e.g., δ 3.5–3.7 ppm for OCH₂N₃) .

- IR spectroscopy : Detect characteristic azide stretches (~2100 cm⁻¹) .

- GC-MS : Monitor thermal stability and fragmentation patterns (e.g., m/z 129.16 for [M+H]⁺) .

Cross-referencing with X-ray crystallography (for crystalline derivatives) resolves ambiguities .

How does the azidomethoxy group participate in click chemistry for polymer functionalization?

Basic

The azide undergoes Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole linkages. Applications include:

- Polymer crosslinking : Azide-alkyne "click" reactions create hydrogels with tunable mechanical properties .

- Surface modification : Functionalized nanoparticles for drug delivery via azide-terminated ligands .

What strategies mitigate solvent and temperature-induced degradation during storage?

Q. Advanced

- Solvent selection : Store in anhydrous dichloromethane or hexane to reduce hydrolytic degradation .

- Temperature : –20°C under inert gas (argon) minimizes azide decomposition .

- Stabilizers : Add radical scavengers (e.g., BHT) at 0.1% (w/w) to inhibit autocatalytic breakdown .

How can contradictions in reported reaction yields be resolved across studies?

Q. Advanced

- Method replication : Standardize substrate purity (≥98% by HPLC) and solvent drying protocols .

- Data normalization : Adjust yields for scale (e.g., micromolar vs. millimolar) and catalyst loading .

- Meta-analysis : Compare activation energies (ΔG‡) from kinetic studies to identify outlier conditions .

What role does 1-(Azidomethoxy)propane play in synthesizing functionalized polymers?

Basic

As a bifunctional monomer , it enables:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.